2,5-Dibromo-3-methylaniline

CAS No.: 1806328-96-0

Cat. No.: VC2768808

Molecular Formula: C7H7Br2N

Molecular Weight: 264.94 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1806328-96-0 |

|---|---|

| Molecular Formula | C7H7Br2N |

| Molecular Weight | 264.94 g/mol |

| IUPAC Name | 2,5-dibromo-3-methylaniline |

| Standard InChI | InChI=1S/C7H7Br2N/c1-4-2-5(8)3-6(10)7(4)9/h2-3H,10H2,1H3 |

| Standard InChI Key | FNCQUELECNOCEQ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1Br)N)Br |

| Canonical SMILES | CC1=CC(=CC(=C1Br)N)Br |

Introduction

Structural Identification and Basic Properties

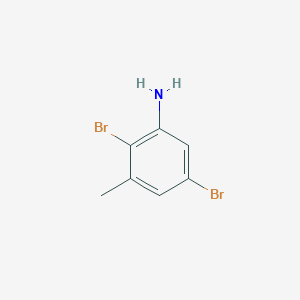

2,5-Dibromo-3-methylaniline is an organic compound belonging to the class of halogenated anilines, specifically brominated aromatic amines. Its structure features a benzene ring with an amino group (-NH₂), two bromine atoms, and a methyl group arranged in a specific substitution pattern.

Identification Parameters

The compound is uniquely identified through several standardized numerical and nomenclature systems as shown in the table below:

| Parameter | Value |

|---|---|

| CAS Registry Number | 1806328-96-0 |

| Molecular Formula | C₇H₇Br₂N |

| Molecular Weight | 264.94 g/mol |

| PubChem CID | 101593146 |

| MDL Number | MFCD28785040 |

Structural Characteristics

The compound features a primary amine functional group (-NH₂) attached to a benzene ring that is substituted with two bromine atoms at positions 2 and 5, and a methyl group at position 3. This specific arrangement of substituents contributes to its distinct chemical behavior and applications in synthetic chemistry .

Physical and Chemical Properties

2,5-Dibromo-3-methylaniline exhibits characteristic physical and chemical properties that influence its handling, storage, and application in various chemical processes.

Physical Properties

Though specific experimental data is limited in the available literature, the compound is typically found as a solid at room temperature. Based on similar dibrominated aniline derivatives, it likely appears as a crystalline powder with a color ranging from white to light brown.

Chemical Reactivity

The reactivity of 2,5-Dibromo-3-methylaniline is influenced by both the electron-withdrawing effects of the bromine substituents and the electron-donating properties of the amino group. The bromine atoms enhance the nucleophilicity of the amino group, making this compound a versatile intermediate in various organic transformations.

The presence of the two bromine atoms also creates opportunities for metal-catalyzed coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, which are valuable in constructing complex molecular structures in pharmaceutical research.

Synthesis Methods

The synthesis of 2,5-Dibromo-3-methylaniline can be achieved through several synthetic routes, with bromination of 3-methylaniline being the most common approach.

Bromination of 3-Methylaniline

One established method involves the selective bromination of 3-methylaniline (m-toluidine) using bromine or other brominating agents under controlled conditions. The reaction typically requires careful temperature control and precise stoichiometry to achieve selective dibromination at the desired positions.

Applications in Chemical Synthesis

2,5-Dibromo-3-methylaniline serves as a valuable building block in various synthetic applications across multiple fields.

Pharmaceutical Applications

The compound is utilized as an intermediate in the synthesis of pharmaceutical agents. The presence of bromine atoms provides sites for further functionalization through various cross-coupling reactions, enabling the construction of complex molecular scaffolds that may possess biological activity.

Agrochemical Synthesis

In agrochemical development, 2,5-Dibromo-3-methylaniline can serve as a precursor for compounds with potential pesticidal, fungicidal, or herbicidal properties. The specific substitution pattern enables the development of molecules with targeted biological activities.

Dye Chemistry

The compound's structure makes it suitable for application in the synthesis of specialty dyes and pigments. The amino group can undergo diazotization reactions, while the bromine substituents offer opportunities for further structural modifications to tune color properties and binding characteristics.

Reactivity Profile

The reactivity of 2,5-Dibromo-3-methylaniline is defined by the functional groups present in its structure and their electronic interactions.

Amino Group Reactions

The primary amine functionality can participate in numerous reactions typical of aromatic amines:

-

Diazotization and subsequent coupling reactions

-

Acylation and alkylation processes

-

Nucleophilic substitution reactions

-

Formation of Schiff bases with aldehydes and ketones

Bromine-Mediated Reactions

The bromine substituents serve as valuable synthetic handles:

-

Metal-catalyzed cross-coupling reactions (Suzuki, Stille, Negishi)

-

Halogen-metal exchange reactions with organolithium or Grignard reagents

-

Nucleophilic aromatic substitution under appropriate conditions

The combined reactivity patterns of these functional groups make 2,5-Dibromo-3-methylaniline a versatile synthetic intermediate with diverse applications in chemical research and development.

Research Applications and Future Perspectives

The unique structure and reactivity of 2,5-Dibromo-3-methylaniline position it as a valuable research tool in several emerging areas.

Future Research Directions

Potential areas for future exploration include:

-

Application in transition metal-catalyzed methodologies

-

Development of novel heterocyclic systems using the compound as a scaffold

-

Investigation of structure-activity relationships in biological systems

-

Utilization in materials science for electronic or optical applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume